
1-(2-Methoxyphenyl)-1H-pyrazol-5-amine
Overview
Description
1-(2-Methoxyphenyl)-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. The presence of a methoxy group on the phenyl ring and an amino group on the pyrazole ring makes this compound interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Methoxyphenyl)-1H-pyrazol-5-amine can be synthesized through several synthetic routes. One common method involves the reaction of 2-methoxyphenylhydrazine with ethyl acetoacetate under acidic conditions to form the corresponding pyrazole derivative. The reaction typically proceeds through cyclization and subsequent amination steps.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of specific catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methoxyphenyl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydrazine derivatives.
Scientific Research Applications
1-(2-Methoxyphenyl)-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-(2-Methoxyphenyl)-1H-pyrazol-5-amine exerts its effects involves interactions with specific molecular targets and pathways. For instance, its biological activity may be attributed to its ability to interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
1-(2-Methoxyphenyl)piperazine: Used in the synthesis of pharmaceuticals and has similar structural features.
2-Methoxyphenyl isocyanate: Employed in organic synthesis for the protection of amino groups.
1-(2-Methoxyphenyl)-2-phenylethylamine: Known for its use in stereoselective organic synthesis.
Uniqueness: 1-(2-Methoxyphenyl)-1H-pyrazol-5-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties
Biological Activity
1-(2-Methoxyphenyl)-1H-pyrazol-5-amine is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a pyrazole ring, which is known for its ability to interact with various biological targets, making it a promising scaffold for drug development.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties. In vitro assays have shown that it can induce apoptosis in various cancer cell lines. For example, one study reported an IC50 value of 193.93 µg/mL against the A549 lung cancer cell line, indicating potent cytotoxicity compared to standard treatments like 5-fluorouracil (IC50 = 371.36 µg/mL) .
Table 1: Anticancer Activity of this compound
Cell Line | IC50 (µg/mL) | Comparison with Control (IC50) |
---|---|---|
A549 | 193.93 | 371.36 (5-FU) |
HCT116 | 0.29 | 5.0 (5-FU) |
Antimicrobial Activity
The compound also exhibits notable antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria. For instance, the compound showed a minimum inhibitory concentration (MIC) ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .
Table 2: Antimicrobial Activity of this compound
Microorganism | MIC (mg/mL) |
---|---|
Staphylococcus aureus | 0.0039 |
Escherichia coli | 0.0048 |
Bacillus mycoides | 0.0048 |
Anti-inflammatory and Antioxidant Properties
In addition to its anticancer and antimicrobial effects, this compound has been investigated for its anti-inflammatory properties. The compound was found to inhibit the expression of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases .
Moreover, it has shown antioxidant activity, which is crucial for combating oxidative stress-related diseases. Studies indicate that this compound can scavenge free radicals effectively, contributing to its overall therapeutic profile .
Case Studies and Research Findings
Several case studies have highlighted the potential of pyrazole derivatives like this compound in drug development:
- Cytotoxicity Studies : A study evaluating various pyrazole derivatives found that those with methoxy substitutions had enhanced cytotoxic effects on cancer cells compared to their unsubstituted counterparts .
- Molecular Docking Studies : Computational studies have indicated favorable interactions between the compound and target proteins involved in cancer progression and inflammation, supporting its potential as a lead compound for further development .
- Combination Therapies : Research suggests that combining this pyrazole derivative with existing antimicrobial agents may enhance efficacy against resistant strains of bacteria .
Properties
IUPAC Name |
2-(2-methoxyphenyl)pyrazol-3-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-14-9-5-3-2-4-8(9)13-10(11)6-7-12-13/h2-7H,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISHDBLDQJKSCAQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=CC=N2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.